1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide
Description
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a small-molecule sulfonamide derivative featuring a pyrimidine-substituted imidazole scaffold. Its molecular formula is C₁₆H₁₇N₅O₂S, with a molecular weight of 343.07 g/mol (calculated). The structure comprises a phenyl group linked to a methanesulfonamide moiety, an ethylene spacer, and a 1H-imidazole ring substituted at position 2 with a pyrimidin-2-yl group. This hybrid architecture combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
1-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,13-14-5-2-1-3-6-14)20-10-12-21-11-9-19-16(21)15-17-7-4-8-18-15/h1-9,11,20H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGTZDLHFOSYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling through a series of nucleophilic substitution reactions. Common reagents used in these reactions include pyrimidine derivatives, imidazole, and methanesulfonyl chloride. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide exhibit potent anticancer properties. For instance, studies have shown that derivatives can inhibit specific kinases involved in cancer cell proliferation. The imidazole and pyrimidine moieties are known to interact with ATP-binding sites of kinases, which is crucial for their function in cellular signaling pathways.
Case Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of imidazole derivatives that demonstrated selective inhibition of Polo-like kinase 1 (PLK1), a target for cancer therapy. The results suggested that modifications to the imidazole structure could enhance potency and selectivity against cancer cells .
Antimicrobial Properties
The sulfonamide group is well-known for its antibacterial properties. Compounds containing this group are often used as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis.
Case Study : Research has shown that related sulfonamide compounds can effectively combat resistant strains of bacteria. The incorporation of imidazole and pyrimidine rings may enhance the bioactivity and spectrum of these compounds against various pathogens .
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of 1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide have been explored in various studies. The compound's solubility and stability profiles indicate potential for oral bioavailability, making it a candidate for drug development.
Toxicological Studies
Toxicity assessments are critical for any new pharmaceutical agent. Preliminary studies suggest that the compound exhibits low toxicity in vitro, with favorable safety profiles observed in animal models. This is essential for advancing to clinical trials.
Table 1: Summary of Biological Activities of 1-Phenyl-N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Substitution
The closest analog is 1-phenyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide ().
The pyrimidine substitution reduces lipophilicity (due to increased polarity) and may enhance target binding affinity in nitrogen-rich enzymatic pockets (e.g., CYP51 in parasites) .
Imidazole-Based Antiprotozoal Agents
Compounds like VNF , KET , and VFV () share imidazole cores but differ in substituents and biological targets:
| Compound | Structure | Biological Target | Key Features |
|---|---|---|---|
| Target | Pyrimidine-imidazole-sulfonamide | Not specified | Sulfonamide linker, pyrimidine substituent |
| VNF | Biphenyl-carboxamide, chloro | CYP51 (Trypanosoma cruzi) | Chloro-biphenyl enhances lipophilicity |
| KET | Piperazine-linked dichlorophenyl | CYP51 (Trypanosoma brucei) | Broad-spectrum antifungal activity |
| VFV | Difluorobiphenyl-oxadiazole | CYP51 (Leishmania infantum) | Oxadiazole improves metabolic stability |
The target compound’s methanesulfonamide group may improve solubility compared to carboxamide-containing analogs (e.g., VNF), but its smaller aromatic system (phenyl vs. biphenyl) could reduce target affinity .
Physicochemical Properties
- Hydrogen-Bond Acceptors : The target compound has 7 H-bond acceptors (pyrimidine N, imidazole N, sulfonyl O), versus 6 in the pyridine analog, favoring interactions with polar binding sites.
Research Findings and Implications
- Structural Insights : The pyrimidine-imidazole core is conducive to enzyme inhibition, as seen in CYP51-targeting antiprotozoals .
- Drug Likeness : The molecular weight (<500 Da) and moderate polar surface area (~90 Ų) align with Lipinski’s rules, suggesting oral bioavailability.
- Knowledge Gaps: No direct biological data exist for the target compound in the provided evidence. Further studies should evaluate its activity against protozoal CYP51 or similar targets.
Biological Activity
1-Phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide, a small molecule with the chemical formula and a molecular weight of approximately 343.4035 g/mol, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both imidazole and pyrimidine moieties that are known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Chemical Formula | C16H17N5O2S |
| Molecular Weight | 343.4035 g/mol |
| SMILES | O=S(=O)(Cc1ccccc1)NCCn1ccnc1c1ncccn1 |
| CAS Number | 1797823-06-3 |
Research indicates that this compound exhibits anti-inflammatory properties, particularly in murine models of skin inflammation. The biological activity is primarily attributed to its ability to inhibit cytochrome P450 enzymes, leading to a reduction in the levels of pro-inflammatory mediators such as 12R-HETE in the skin . Furthermore, it has been shown to inhibit the oxidative metabolism of arachidonic acid, affecting prostacyclin formation in mouse macrophages .
Anti-inflammatory Activity
In studies involving topical administration, 1-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide demonstrated potent dose-dependent anti-inflammatory effects . The mechanism involves the modulation of inflammatory pathways through the inhibition of specific enzymes involved in arachidonic acid metabolism .
Cytotoxicity and Selectivity
The compound has also been evaluated for its cytotoxic effects on various cell lines. In vitro studies revealed that it exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimized side effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For example, modifications in the imidazole or pyrimidine rings can significantly alter the compound's efficacy and selectivity against specific targets .
Key Findings:
- Inhibition of Prostaglandin Synthesis : The compound effectively reduces prostaglandin E2 synthesis in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Modulation of Insulin Signaling : Related compounds have shown to enhance insulin sensitivity and glucose uptake in diabetic models, suggesting a broader metabolic impact beyond inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
